Cas no 55197-35-8 (3-3-(aminomethyl)phenylpropanoic acid)

3-3-(aminomethyl)phenylpropanoic acid structure
55197-35-8 structure
Product Name:3-3-(aminomethyl)phenylpropanoic acid
CAS-nummer:55197-35-8
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD20617363
CID:1595357
PubChem ID:18376120
Update Time:2025-10-22

3-3-(aminomethyl)phenylpropanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Amino-3-phenylbutanoic acid hydrate (1:1)
    • CTK1B2442
    • AC1NMM59
    • STK301740
    • 1,2-Diethoxy-4-(2-isothiocyanato-ethyl)-benzene
    • AG-A-09895
    • AK-968
    • 3-3-(aminomethyl)phenylpropanoic acid
    • 3-(3-aminomethylphenyl)propionic acid
    • 3-(3-(Aminomethyl)phenyl)propanoicacid
    • SCHEMBL2016247
    • 55197-35-8
    • 3-[3-(aminomethyl)phenyl]propanoic acid
    • 3-(3-(Aminomethyl)phenyl)propanoic acid
    • AE-562/43458701
    • EN300-321600
    • MDL: MFCD20617363
    • Inchi: 1S/C10H13NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5,7,11H2,(H,12,13)
    • InChI-sleutel: IIFWPQVEDPPALP-UHFFFAOYSA-N
    • LACHT: OC(CCC1C=CC=C(CN)C=1)=O

Berekende eigenschappen

  • Exacte massa: 179.09469
  • Monoisotopische massa: 179.094628657g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 4
  • Complexiteit: 170
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.6
  • Topologisch pooloppervlak: 63.3Ų

Experimentele eigenschappen

  • PSA: 63.32

3-3-(aminomethyl)phenylpropanoic acid Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
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Enamine
EN300-321600-1.0g
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EN300-321600-2.5g
3-[3-(aminomethyl)phenyl]propanoic acid
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Enamine
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Enamine
EN300-321600-10.0g
3-[3-(aminomethyl)phenyl]propanoic acid
55197-35-8
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Enamine
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3-[3-(aminomethyl)phenyl]propanoic acid
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Enamine
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